molecular formula C18H19NO2S2 B384955 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B384955
M. Wt: 345.5 g/mol
InChI Key: NPIJXUGEZHABCE-UHFFFAOYSA-N
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Description

9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a useful research compound. Its molecular formula is C18H19NO2S2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C18H19NO3SC_{18}H_{19}NO_3S with a complex structure that includes a thiazole ring and a methoxyphenyl group. The presence of these functional groups is hypothesized to contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of compounds containing the methoxyphenyl moiety exhibit significant cytotoxic effects against various human tumor cell lines. For instance:

  • Cytotoxicity Studies : In a study evaluating related compounds with methoxyphenyl groups, some exhibited GI50 values ranging from 0.20 to 9.63 μM against human tumor cell lines such as A549 (lung cancer) and DU145 (prostate cancer) . The presence of the methoxy group was noted to enhance antiproliferative activity compared to other substituents.

Antimicrobial Activity

The compound's thiazole structure is associated with antimicrobial properties. It has been evaluated for its efficacy against bacterial strains:

  • Antibacterial Studies : Modified thiazole compounds showed promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Cytotoxic Evaluation

In a detailed evaluation of related thiazole compounds:

  • Compounds were synthesized and tested for their cytotoxicity using standard cell viability assays.
  • Results indicated that the introduction of a methoxy group significantly increased the potency against various cancer cell lines compared to non-methoxy substituted analogs.
CompoundGI50 (μM)Cell Line
1a2.40A549
1b1.18DU145
6a0.20A549

Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of thiazole-coated nanoparticles demonstrated:

  • Enhanced antibacterial activity due to the surface modification with thiazole derivatives.
  • Inhibition zones were measured against bacterial strains, showing significant effectiveness.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound may be attributed to several mechanisms:

  • Interference with DNA Synthesis : Thiazole derivatives can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both cancerous cells and bacteria.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cytotoxic effects.

Properties

Molecular Formula

C18H19NO2S2

Molecular Weight

345.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C18H19NO2S2/c1-21-12-6-4-9(5-7-12)13-14-10-2-3-11(8-10)15(14)22-17-16(13)23-18(20)19-17/h4-7,10-11,13-15H,2-3,8H2,1H3,(H,19,20)

InChI Key

NPIJXUGEZHABCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Canonical SMILES

COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Origin of Product

United States

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